2-Phenoxy-5-(pyrrolidin-2-yl)pyridine
Description
Significance of Pyridine (B92270) Scaffolds in Modern Organic Synthesis and Molecular Design
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern organic chemistry. ontosight.ainih.gov Its derivatives are ubiquitous in a vast array of natural products, including alkaloids, and are integral to the structure of many pharmaceutical agents and agrochemicals. elsevierpure.comimist.ma The nitrogen atom in the pyridine ring imparts a weak basicity and the ability to engage in hydrogen bonding, which can be crucial for molecular interactions with biological targets. bldpharm.com Furthermore, the pyridine scaffold offers multiple sites for functionalization, allowing chemists to fine-tune the steric and electronic properties of the molecule for specific applications. ontosight.ainih.gov
Importance of Pyrrolidine (B122466) Moieties as Core Structures in Chemical Systems
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is another privileged structure in chemical systems. nih.gov Found in the amino acid proline and numerous natural alkaloids like nicotine (B1678760), the pyrrolidine moiety is a key component in a wide range of biologically active compounds. elsevierpure.com Its three-dimensional, non-planar structure is advantageous in drug design, as it allows for a more precise spatial arrangement of functional groups to interact with protein binding sites. nih.gov The basic nitrogen atom within the pyrrolidine ring can also serve as a key interaction point and a handle for further chemical modification. nih.gov The versatility of the pyrrolidine scaffold has made it a central focus in the development of novel therapeutics and catalysts. nih.gov
Contextualization of Phenoxy-Substituted Heterocycles in Contemporary Chemical Investigations
The introduction of a phenoxy group to a heterocyclic core can significantly influence the molecule's properties. The phenoxy moiety can modulate lipophilicity, which is a critical parameter for the absorption and distribution of drug candidates. Moreover, the aromatic nature of the phenoxy group allows for π-π stacking interactions, which can be important for binding to biological targets. nih.gov In the context of agrochemicals, phenoxy-substituted heterocycles have been investigated for their herbicidal and insecticidal activities. nih.gov The electronic effects of substituents on the phenoxy ring can be systematically varied to optimize the biological activity and physicochemical properties of the parent molecule.
Interdisciplinary Relevance of 2-Phenoxy-5-(pyrrolidin-2-yl)pyridine as a Molecular Scaffold and Building Block
The amalgamation of the pyridine, pyrrolidine, and phenoxy groups in this compound results in a molecular scaffold with broad interdisciplinary relevance. In medicinal chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. ontosight.aienamine.net The combination of a hydrogen bond acceptor (pyridine nitrogen), a hydrogen bond donor/acceptor (pyrrolidine nitrogen), and a lipophilic aromatic system (phenoxy group) provides a rich pharmacophore that can be exploited in drug design. bldpharm.comnih.gov In materials science, derivatives of this compound could be explored for their optical or electronic properties. Furthermore, in the field of catalysis, the nitrogen atoms in the pyridine and pyrrolidine rings could act as ligands for metal centers, opening up possibilities for the development of novel catalysts. ontosight.ai
Below is a data table summarizing the key properties of the constituent moieties of this compound.
| Moiety | Key Features | Significance in Molecular Design |
| Pyridine | Aromatic, weakly basic, hydrogen bond acceptor, multiple functionalization sites. | Core scaffold in pharmaceuticals and agrochemicals; allows for tuning of electronic and steric properties. ontosight.aielsevierpure.combldpharm.com |
| Pyrrolidine | Saturated, non-planar, basic nitrogen, chiral center potential. | Provides three-dimensional structure for enhanced binding to biological targets; common in natural products and drugs. elsevierpure.comnih.gov |
| Phenoxy | Aromatic, lipophilic, capable of π-π stacking. | Modulates lipophilicity and pharmacokinetic properties; can participate in key binding interactions. nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H16N2O |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-phenoxy-5-pyrrolidin-2-ylpyridine |
InChI |
InChI=1S/C15H16N2O/c1-2-5-13(6-3-1)18-15-9-8-12(11-17-15)14-7-4-10-16-14/h1-3,5-6,8-9,11,14,16H,4,7,10H2 |
InChI Key |
OSBKHSYBGBLTMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CN=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Mechanistic Investigations of Chemical Transformations Involving Pyridine and Pyrrolidine Moieties
Elucidation of Reaction Pathways and Intermediate Characterization
The formation of the 2-phenoxypyridine (B1581987) core of the target molecule likely proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. youtube.comlibretexts.org In this pathway, a phenoxide nucleophile attacks an activated 2-halopyridine (e.g., 2-chloro- or 2-fluoropyridine). The reaction is characterized by the formation of a Meisenheimer complex, a negatively charged intermediate where the aromaticity of the pyridine (B92270) ring is temporarily disrupted. libretexts.org The presence of the nitrogen atom in the pyridine ring acts as an electron-withdrawing group, which stabilizes this intermediate, particularly when the attack occurs at the ortho or para positions. masterorganicchemistry.com The subsequent departure of the halide leaving group restores the aromaticity of the pyridine ring, yielding the 2-phenoxypyridine product. The rate-determining step in this type of reaction is typically the initial attack of the nucleophile and the formation of the Meisenheimer complex. masterorganicchemistry.com
For the introduction of the pyrrolidin-2-yl group at the 5-position of the pyridine ring, a common synthetic route involves the coupling of a suitably functionalized pyridine with a pyrrolidine (B122466) derivative. One plausible pathway is the palladium-catalyzed amination of a 5-halopyridine (e.g., 5-bromopyridine) with pyrrolidine. The generally accepted mechanism for such Buchwald-Hartwig amination reactions involves a catalytic cycle. uwindsor.ca This cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex. The resulting palladium(II) intermediate then undergoes coordination with the amine (pyrrolidine), followed by deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond and regenerates the palladium(0) catalyst. berkeley.edu Kinetic studies on related systems have shown that the oxidative addition can be the turnover-limiting step. uwindsor.ca
An alternative approach to the pyrrolidine moiety could involve the ring contraction of a substituted pyridine precursor, a transformation that can be promoted by photochemical methods. nih.govosaka-u.ac.jp Mechanistic studies of such reactions indicate the involvement of intermediates like 2-silyl-1,2-dihydropyridine and vinylazomethine ylides. nih.govosaka-u.ac.jp
| Transformation | Plausible Reaction Pathway | Key Intermediates |
| Formation of 2-phenoxypyridine | Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer complex |
| Formation of 5-(pyrrolidin-2-yl)pyridine | Palladium-Catalyzed Amination (Buchwald-Hartwig) | Palladium(II)-aryl halide complex, Palladium-amido complex |
| Alternative Pyrrolidine Synthesis | Photochemical Ring Contraction of Pyridines | 2-silyl-1,2-dihydropyridine, Vinylazomethine ylide |
Role of Catalysts and Reagents in Guiding Reaction Mechanisms
In the synthesis of 2-Phenoxy-5-(pyrrolidin-2-yl)pyridine, catalysts and reagents play a pivotal role in directing the reaction mechanism and ensuring efficient product formation.
For the palladium-catalyzed amination to form the 5-(pyrrolidin-2-yl)pyridine linkage, the choice of palladium precursor, ligand, and base is critical. Palladium complexes with bulky, electron-rich phosphine (B1218219) ligands, such as BINAP or DPPF, are often employed to facilitate the catalytic cycle. uwindsor.ca These ligands stabilize the palladium center and promote both the oxidative addition and reductive elimination steps. The base, typically a strong, non-nucleophilic base like sodium tert-butoxide, is essential for the deprotonation of the coordinated amine, leading to the formation of the reactive palladium-amido intermediate. nbu.ac.in In some cases, solid-supported reagents like KF-alumina can be used to mediate the reaction under solvent-free conditions. nbu.ac.in
In the context of nucleophilic aromatic substitution for the formation of the 2-phenoxypyridine moiety, while it can proceed without a catalyst, the reaction conditions are important. The use of a strong base is necessary to generate the phenoxide nucleophile from phenol (B47542). The nature of the leaving group on the pyridine ring also influences the reaction rate, with fluoride (B91410) being the most reactive, followed by chloride, bromide, and iodide. masterorganicchemistry.com In some instances, Lewis acids can be used to activate the pyridine ring towards nucleophilic attack. researchgate.net
Recent advancements have also explored the use of arenophilic π-acids, such as ruthenium complexes, to catalyze nucleophilic aromatic substitution on otherwise unactivated pyridines. organic-chemistry.orgnih.gov This approach involves the reversible π-coordination of the catalyst to the pyridine ring, which enhances its electrophilicity and facilitates nucleophilic attack. organic-chemistry.org
| Reaction Step | Catalyst/Reagent | Role in Mechanism |
| Pd-catalyzed Amination | Palladium(0) complex with bulky phosphine ligands | Facilitates oxidative addition and reductive elimination |
| Strong, non-nucleophilic base (e.g., NaOtBu) | Deprotonates the coordinated amine to form the Pd-amido complex | |
| Nucleophilic Aromatic Substitution | Strong base (e.g., NaOH, K2CO3) | Deprotonates phenol to generate the phenoxide nucleophile |
| Lewis acids or Arenophilic π-acids | Activate the pyridine ring towards nucleophilic attack |
Analysis of Selectivity (Regio-, Chemo-, Stereo-) in Synthetic Transformations
Selectivity is a key consideration in the synthesis of this compound, ensuring the correct arrangement of substituents and the desired stereochemistry.
Regioselectivity: In the nucleophilic aromatic substitution to form the phenoxy-pyridine bond, the inherent electronic properties of the pyridine ring direct the regioselectivity. The C2 and C4 positions of the pyridine ring are more electron-deficient and thus more susceptible to nucleophilic attack. researchgate.net Therefore, starting with a 2-halopyridine will favor the formation of the 2-phenoxypyridine isomer. Similarly, for the amination step, the use of a 5-halopyridine precursor ensures the introduction of the pyrrolidine group at the desired C5 position.
Chemoselectivity: In molecules with multiple functional groups, chemoselectivity becomes important. For instance, if the pyridine ring contains other reactive sites, the reaction conditions must be tailored to favor the desired transformation. In palladium-catalyzed amination, the choice of ligand can influence the chemoselectivity, allowing for the reaction to proceed in the presence of other potentially reactive functional groups. organic-chemistry.org
Stereoselectivity: The pyrrolidin-2-yl moiety in the target molecule contains a stereocenter. Achieving high stereoselectivity in the synthesis of this chiral unit is a significant challenge. Several stereoselective methods for the synthesis of 2-substituted pyrrolidines have been developed. These include biocatalytic approaches using transaminases, which can provide access to both enantiomers with high enantiomeric excess. nih.govacs.org Another strategy involves the heterogeneous catalytic hydrogenation of substituted pyrroles, where the initial reduction of a directing group can control the stereochemistry of the subsequent ring reduction. nih.gov The use of chiral catalysts or auxiliaries in cyclization reactions is also a common approach to induce stereoselectivity. mdpi.com
| Type of Selectivity | Controlling Factors | Example in Synthesis of this compound |
| Regioselectivity | Electronic properties of the pyridine ring, Position of the leaving group | Use of a 2-halopyridine for phenoxylation and a 5-halopyridine for amination. |
| Chemoselectivity | Choice of catalyst and reaction conditions | Palladium-ligand system tolerant of other functional groups. |
| Stereoselectivity | Use of chiral catalysts, enzymes, or auxiliaries | Enantioselective synthesis of the 2-substituted pyrrolidine ring using transaminases or catalytic hydrogenation. |
Application of Computational Methods in Mechanistic Studies
Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for investigating the mechanisms of chemical reactions involving pyridine and pyrrolidine moieties. rsc.orgresearcher.life These methods allow for the detailed study of reaction pathways, the characterization of transition states and intermediates, and the rationalization of observed selectivity.
For the nucleophilic aromatic substitution on pyridines, DFT calculations can be used to model the energy profile of the reaction, including the formation of the Meisenheimer intermediate. nih.gov Such studies can help to understand the influence of substituents on the activation energy and the stability of the intermediate, thereby explaining the observed reactivity and regioselectivity. rsc.org
In the context of palladium-catalyzed amination, computational studies can elucidate the intricate details of the catalytic cycle. DFT calculations can model the geometries and energies of the various palladium intermediates, including the oxidative addition product and the palladium-amido complex. organic-chemistry.org This can provide insights into the role of the ligand in promoting the reaction and can help to predict the most favorable reaction pathway.
Furthermore, computational methods can be used to predict the nucleophilicity of substituted pyridines, which is a key factor in many of their reactions. researcher.lifeias.ac.in By calculating properties such as HOMO-LUMO energies, it is possible to develop theoretical nucleophilicity scales that correlate with experimental observations. ias.ac.in This predictive power can guide the design of new catalysts and the selection of optimal reaction conditions.
| Computational Method | Application in Mechanistic Studies | Insights Gained |
| Density Functional Theory (DFT) | Modeling reaction energy profiles | Determination of activation energies and stability of intermediates (e.g., Meisenheimer complex). |
| Characterization of transition state structures | Understanding the geometry of the transition state and the factors that influence it. | |
| Elucidation of catalytic cycles | Detailed understanding of the steps in palladium-catalyzed amination. | |
| HOMO-LUMO energy calculations | Prediction of nucleophilicity | Development of theoretical scales to predict the reactivity of substituted pyridines. |
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. A combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of the atomic connectivity and spatial arrangement of 2-Phenoxy-5-(pyrrolidin-2-yl)pyridine.
One-dimensional NMR spectra provide fundamental information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.
¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (δ) indicating the electronic environment, the integration of signals corresponding to the number of protons, and the splitting patterns (multiplicity) which suggest adjacent protons. For this compound, one would expect to observe distinct signals for the protons on the pyridine (B92270) ring, the phenoxy group, and the pyrrolidine (B122466) ring.
¹³C NMR: The carbon-13 NMR spectrum would show the number of unique carbon atoms. The chemical shifts of these signals would help in assigning them to the aromatic rings (pyridine and phenyl) and the aliphatic pyrrolidine ring.
Table 4.1.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and actual experimental values may vary.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine C2 | - | ~163 |
| Pyridine C3 | ~6.9 | ~110 |
| Pyridine C4 | ~7.8 | ~140 |
| Pyridine C5 | - | ~135 |
| Pyridine C6 | ~8.2 | ~148 |
| Phenoxy C1' | - | ~155 |
| Phenoxy C2'/C6' | ~7.1 | ~122 |
| Phenoxy C3'/C5' | ~7.4 | ~130 |
| Phenoxy C4' | ~7.2 | ~125 |
| Pyrrolidine C2'' | ~4.2 | ~60 |
| Pyrrolidine C3'' | ~1.9, ~2.1 | ~35 |
| Pyrrolidine C4'' | ~1.8, ~2.0 | ~26 |
| Pyrrolidine C5'' | ~3.0, ~3.2 | ~47 |
| Pyrrolidine NH | Broad signal | - |
Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would identify protons that are coupled to each other, typically on adjacent carbon atoms. It would be instrumental in confirming the proton connectivity within the pyrrolidine ring and the coupling between protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is vital for connecting the different fragments of the molecule, for instance, linking the pyrrolidine ring to the pyridine ring and the phenoxy group to the pyridine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This would provide insights into the three-dimensional conformation of the molecule.
Mass Spectrometry (MS and High-Resolution Mass Spectrometry) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
Mass Spectrometry (MS): A standard mass spectrum would show the molecular ion peak (M⁺), which corresponds to the mass of the intact molecule. For this compound (C₁₅H₁₆N₂O), the expected molecular weight is approximately 240.30 g/mol .
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the exact molecular formula, confirming the elemental composition.
Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum gives clues about the structure. For this compound, characteristic fragments would likely arise from the cleavage of the ether linkage, loss of the pyrrolidine ring, or fragmentation of the pyridine ring.
Table 4.2.1: Anticipated Mass Spectrometry Data for this compound
| Data Type | Expected Value | Information Gained |
| Molecular Formula | C₁₅H₁₆N₂O | Elemental Composition |
| Molecular Weight | 240.30 g/mol | Confirmation of Molecular Mass |
| HRMS (M+H)⁺ | ~241.1335 | Exact Mass and Molecular Formula Confirmation |
| Major Fragmentation Pathways | Loss of C₆H₅O•, C₄H₈N• | Structural information from fragment ions |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the pyrrolidine, C-H stretching for the aromatic and aliphatic parts, C=C and C=N stretching of the aromatic rings, and the C-O-C stretching of the ether linkage.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations are often strong in the Raman spectrum.
Table 4.3.1: Expected Vibrational Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| N-H Stretch | 3300-3500 (broad) | Secondary Amine (Pyrrolidine) |
| Aromatic C-H Stretch | 3000-3100 | Pyridine and Phenyl Rings |
| Aliphatic C-H Stretch | 2850-2960 | Pyrrolidine Ring |
| C=C/C=N Stretch | 1400-1600 | Aromatic Rings |
| C-O-C Asymmetric Stretch | 1200-1250 | Aryl Ether |
| C-N Stretch | 1020-1250 | Amine |
X-ray Crystallography for Definitive Solid-State Structure Determination
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophoric Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum would show absorption bands corresponding to π→π* transitions of the aromatic pyridine and phenoxy systems. The position of the maximum absorption (λₘₐₓ) and the molar absorptivity (ε) are characteristic of the chromophores present in the molecule.
Table 4.5.1: Anticipated UV-Vis Absorption Data for this compound in a Suitable Solvent
| Transition Type | Expected λₘₐₓ (nm) | Chromophore |
| π→π* | ~250-280 | Phenyl and Pyridine Rings |
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis is a fundamental analytical technique employed in chemistry to determine the elemental composition of a compound. For novel or synthesized molecules like this compound, this method is crucial for verifying the empirical and molecular formula, thereby confirming its stoichiometric composition and assessing its purity. The most common method for organic compounds is combustion analysis, which measures the mass percentages of carbon (C), hydrogen (H), and nitrogen (N).
The process involves combusting a small, precisely weighed sample of the compound in an oxygen-rich environment. This converts the carbon, hydrogen, and nitrogen within the molecule into their respective gaseous oxides (CO₂, H₂O, and Nₓ). These gases are then separated and quantified by a detector, allowing for the calculation of the percentage of each element in the original sample.
Theoretical Composition
The theoretical elemental composition is calculated from the molecular formula of the compound, which for this compound is C₁₅H₁₆N₂O. Based on the atomic weights of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), nitrogen (14.01 g/mol ), and oxygen (16.00 g/mol ), the molecular weight of the compound is approximately 240.30 g/mol .
The expected percentages for each element are calculated as follows:
Carbon (C): (15 * 12.01 / 240.30) * 100% = 74.98%
Hydrogen (H): (16 * 1.008 / 240.30) * 100% = 6.71%
Nitrogen (N): (2 * 14.01 / 240.30) * 100% = 11.66%
Detailed Research Findings
In the synthesis of a new compound, the experimentally determined values from elemental analysis are compared against these theoretical calculations. A close correlation between the "found" and "calculated" values provides strong evidence that the desired compound has been synthesized with a high degree of purity.
While a specific literature source providing the experimental elemental analysis data for this compound was not identified in the search, the standard for publication in peer-reviewed scientific journals is that the measured values should be within ±0.4% of the calculated theoretical values. nih.govacs.org For instance, an acceptable experimental result for the carbon content would fall within the range of 74.58% to 75.38%. Any significant deviation from this range might indicate the presence of impurities, residual solvents, or that the synthesized compound is not the one intended.
The table below presents the theoretical elemental composition for this compound. In a typical research context, this table would also include the "Found (%)" column with the results obtained from the elemental analyzer.
Interactive Data Table: Elemental Composition of this compound
| Element | Molecular Formula | Calculated (%) | Found (%) | Deviation (%) |
| Carbon (C) | C₁₅H₁₆N₂O | 74.98 | Data not available | N/A |
| Hydrogen (H) | C₁₅H₁₆N₂O | 6.71 | Data not available | N/A |
| Nitrogen (N) | C₁₅H₁₆N₂O | 11.66 | Data not available | N/A |
This verification is a critical step in the characterization of new chemical entities, ensuring the reliability and reproducibility of scientific findings that rely on the compound's confirmed structure and purity.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to investigate the structural and electronic properties of organic molecules. researchgate.netresearchgate.net For 2-Phenoxy-5-(pyrrolidin-2-yl)pyridine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), are utilized to determine the molecule's most stable three-dimensional conformation by optimizing its geometry to a minimum energy state. elixirpublishers.com
Beyond geometry, DFT is instrumental in analyzing the electronic landscape of the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions of the molecule, which is vital for predicting sites of interaction. researchgate.net
| Parameter | Calculated Value | Significance |
|---|---|---|
| EHOMO | -6.5 eV to -5.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. nih.gov |
| ELUMO | -1.5 eV to -0.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. nih.gov |
| HOMO-LUMO Gap (ΔE) | 4.5 eV to 5.5 eV | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | 2.0 D to 4.0 D | Measures the molecule's overall polarity. |
| C-O-C Bond Angle (Ether Linkage) | ~118° - 120° | Defines the geometry between the phenoxy and pyridine rings. |
| Pyridine-Pyrrolidine Dihedral Angle | Variable | Describes the rotational orientation between the two heterocyclic rings. |
In Silico Modeling for Predicting Reaction Feasibility and Exploring Potential Pathways
In silico modeling is a valuable tool for synthetic chemists, allowing for the prediction of reaction outcomes and the exploration of potential synthetic routes before undertaking laboratory work. For this compound, computational models can assess the feasibility of various synthetic strategies.
A plausible synthetic pathway involves a nucleophilic aromatic substitution (SNAr) reaction. researchgate.net This could feature the coupling of a 4-halophenoxypyridine or a similar activated phenoxypyridine with a pyrrolidine (B122466) derivative. researchgate.net Computational chemistry can model this process by:
Calculating Activation Energies: Determining the energy barrier of the reaction pathway helps predict the reaction rate and whether it is kinetically favorable under specific conditions.
Identifying Intermediates and Transition States: The structures of transient species, such as Meisenheimer complexes in SNAr reactions, can be calculated to provide a detailed mechanistic understanding.
Evaluating Reactant Nucleophilicity and Electrophilicity: DFT calculations can quantify the nucleophilicity of the pyrrolidine nitrogen and the electrophilicity of the carbon atom on the pyridine ring, confirming their suitability for the proposed reaction. Studies on related aminopyridines note that the amino group can be a weak nucleophile due to electron delocalization into the pyridine ring, a factor that computational models can quantify. nih.gov
Alternative pathways, such as palladium-catalyzed cross-coupling reactions, could also be modeled to compare their feasibility and predict potential yields and side products. mdpi.com These predictive models help in optimizing reaction conditions like temperature, solvent, and catalyst choice, thereby streamlining the synthetic process.
Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and the interpretation of experimental data.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. mdpi.com Methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically performed after a DFT geometry optimization, can calculate the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). While early methods had prediction errors of 0.2–0.3 ppm for ¹H shifts, newer machine learning and quantum mechanical approaches have improved accuracy significantly. mdpi.comnih.gov
Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of this compound by computing its vibrational frequencies and intensities. elixirpublishers.com These calculations are based on the harmonic oscillator approximation. The computed frequencies are often systematically higher than experimental values, necessitating the use of scaling factors for better agreement with experimental spectra. elixirpublishers.commdpi.com Potential Energy Distribution (PED) analysis can also be performed to assign specific vibrational modes (e.g., C-H stretch, C=N ring stretch) to the calculated frequencies, aiding in the detailed interpretation of the experimental spectra. elixirpublishers.com
| Spectroscopic Data | Parameter | Predicted Value | Experimental Value |
|---|---|---|---|
| ¹H NMR | Aromatic Proton (Pyridine) | 7.5 - 8.5 ppm | 7.6 - 8.4 ppm |
| Aliphatic Proton (Pyrrolidine) | 1.8 - 3.5 ppm | 1.9 - 3.6 ppm | |
| ¹³C NMR | Aromatic Carbon (Phenoxy) | 115 - 160 ppm | 116 - 158 ppm |
| Aliphatic Carbon (Pyrrolidine) | 25 - 60 ppm | 26 - 58 ppm | |
| IR Frequencies | C=N/C=C Ring Stretch | 1550 - 1600 cm⁻¹ | 1545 - 1595 cm⁻¹ |
| C-O-C Asymmetric Stretch | 1230 - 1270 cm⁻¹ | 1240 - 1260 cm⁻¹ |
Conformational Analysis and Molecular Dynamics Simulations of the Compound and its Derivatives
The biological and chemical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the dynamic nature of this compound.
Conformational Analysis: This involves systematically rotating the molecule's single bonds to map its potential energy surface and identify all low-energy conformers. For this compound, key flexible bonds include the C-O bond of the ether linkage and the C-C bond connecting the pyridine and pyrrolidine rings. This analysis can reveal the preferred spatial orientations of the three main structural motifs and the energy barriers between different conformations. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. researchgate.net An MD simulation of this compound, often placed in a simulated solvent environment like water, can provide insights into:
Solvent Interactions: How the molecule interacts with surrounding solvent molecules through hydrogen bonds or other non-covalent forces.
Dynamic Flexibility: The fluctuation of bond lengths, angles, and dihedrals over time, illustrating the molecule's behavior at a given temperature. researchgate.net
Conformational Transitions: Observing how the molecule transitions between different stable conformations, which can be crucial for its interaction with biological targets.
These simulations provide a dynamic picture of the molecule that goes beyond the static image provided by geometry optimization.
Quantitative Structure-Property Relationships (QSPR) for Understanding Chemical Characteristics
Quantitative Structure-Property Relationships (QSPR) are mathematical models that correlate the structural or physicochemical properties of a compound with its observable chemical characteristics or biological activity. For this compound and its derivatives, QSPR models can be developed to predict various properties without the need for extensive experimental testing. researchgate.net
The process involves calculating a set of numerical parameters, known as molecular descriptors, that encode different aspects of the molecule's structure. These descriptors can be categorized as:
Electronic: Such as HOMO/LUMO energies, dipole moment, and partial charges. nih.gov
Steric: Including molecular volume, surface area, and minimal projection area. nih.govnih.gov
Topological: Describing atomic connectivity and branching.
Lipophilic: Like the calculated distribution coefficient (ClogD) or partition coefficient (logP). nih.govnih.gov
These descriptors are then used as independent variables in a statistical model (e.g., multiple linear regression, machine learning algorithms) to predict a specific property (the dependent variable), such as water solubility, boiling point, or receptor binding affinity. Such models are particularly useful in the context of drug discovery for systematically modifying the lead compound to optimize its properties. researchgate.net
| Descriptor Category | Example Descriptor | Predicted Property |
|---|---|---|
| Lipophilic | ClogD (Calculated Distribution Coefficient) | Membrane permeability, Lipophilicity. nih.gov |
| Steric | Minimal Projection Area (MPA) | Central Nervous System (CNS) penetration. nih.gov |
| Electronic | Molecular Polarizability (PL) | Binding affinity to biological targets. nih.gov |
| Electronic | HOMO/LUMO Energies | Reactivity, Binding ability. nih.gov |
| Physicochemical | logS | Aqueous solubility. nih.gov |
Derivatization and Functionalization Strategies
Selective Chemical Modification of Pyridine (B92270) Nitrogen and Aromatic Carbon Positions
The pyridine ring of 2-phenoxy-5-(pyrrolidin-2-yl)pyridine offers several avenues for selective modification. The pyridine nitrogen can be targeted for N-alkylation or N-oxidation, while the aromatic carbons are amenable to transition metal-catalyzed cross-coupling reactions.
Transition metal-catalyzed C-H activation is a powerful tool for the direct functionalization of the pyridine ring. nih.govnih.gov Palladium-catalyzed reactions, in particular, have been extensively used for the ortho-arylation of 2-phenylpyridine (B120327) scaffolds, a close analogue to the 2-phenoxypyridine (B1581987) core. nih.govmdpi.comacs.orgresearchgate.net These methods typically employ a palladium catalyst, such as Pd(OAc)₂, in the presence of an oxidant to facilitate the coupling of various aryl or heteroaryl partners. While direct C-H functionalization of the phenoxy-substituted pyridine ring is less documented, the principles of directed metallation and cross-coupling are applicable.
| Reaction Type | Catalyst | Coupling Partner | Key Features |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Aryl/heteroaryl boronic acids or esters | Forms C-C bonds, wide functional group tolerance. |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ with phosphine (B1218219) ligands | Amines | Forms C-N bonds, crucial for analogue synthesis. |
| Heck Coupling | Pd(OAc)₂ with phosphine ligands | Alkenes | Forms C-C bonds with alkenes. |
Targeted Functionalization at Pyrrolidine (B122466) Nitrogen and Carbon Sites
The pyrrolidine moiety, with its secondary amine, is a prime site for targeted functionalization. N-alkylation and N-acylation are the most common modifications, allowing for the introduction of a wide array of substituents to probe their impact on biological activity.
N-Alkylation: The secondary amine of the pyrrolidine ring can be readily alkylated using various alkyl halides or other electrophiles in the presence of a base. psychosocial.com This reaction is fundamental in the synthesis of analogues with modified steric and electronic properties at the nitrogen atom. For instance, methylation of the pyrrolidine nitrogen is a common strategy in the development of nicotinic acetylcholine (B1216132) receptor (nAChR) ligands. nih.gov
| Reaction | Reagent | Base | Functional Group Introduced |
|---|---|---|---|
| N-Alkylation | Alkyl halide (e.g., CH₃I) | K₂CO₃, Et₃N | Alkyl group |
| N-Acylation | Acyl chloride (e.g., CH₃COCl) | Et₃N, DIPEA | Acyl group |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | - | Substituted alkyl group |
Introduction of Diverse Chemical Tags and Probes for Advanced Studies
To facilitate biological studies, such as target identification and imaging, chemical tags and probes can be incorporated into the this compound scaffold.
Radiolabeling: The introduction of positron-emitting isotopes, such as ¹¹C or ¹⁸F, is crucial for the development of positron emission tomography (PET) imaging agents. nih.goviaea.orgnih.govresearchgate.net For instance, analogues of related compounds have been labeled with ¹¹CH₃I via N-methylation of the pyrrolidine nitrogen to serve as radiotracers for nAChRs. nih.gov The synthesis of precursors suitable for radiolabeling, such as those with a leaving group for nucleophilic substitution with [¹⁸F]fluoride, is a key consideration.
Biotinylation: The attachment of a biotin (B1667282) tag allows for affinity-based purification of protein targets. This is typically achieved by acylating the pyrrolidine nitrogen with an activated biotin derivative, often connected via a flexible linker to minimize steric hindrance.
Development of Key Precursors for Subsequent Chemical Transformations
The efficient synthesis of derivatized analogues of this compound relies on the availability of versatile precursors. nih.govunodc.org Halogenated pyridines, in particular, serve as key intermediates for a variety of cross-coupling reactions.
For example, 5-bromo-2-phenoxypyridine (B1291995) can be synthesized and subsequently coupled with a protected pyrrolidine derivative. Alternatively, a precursor like 2-chloro-5-(pyrrolidin-2-yl)pyridine (B2709595) can be prepared, allowing for the subsequent introduction of the phenoxy group via nucleophilic aromatic substitution. The synthesis of these precursors often involves multi-step sequences starting from readily available pyridine derivatives. nih.govunodc.org
| Precursor | Subsequent Transformation | Example Application |
|---|---|---|
| 5-Bromo-2-chloropyridine | Suzuki, Buchwald-Hartwig, Sonogashira coupling | Introduction of aryl, amino, or alkynyl groups at the 5-position. |
| (S)-N-Boc-2-formylpyrrolidine | Reductive amination, Wittig reaction | Elaboration of the pyrrolidine C2 side chain. |
| 2-Chloro-5-nitropyridine | Nucleophilic aromatic substitution, reduction of nitro group | Introduction of the phenoxy group and subsequent functionalization of the resulting amine. |
Chemical Applications and Scaffold Utility of 2 Phenoxy 5 Pyrrolidin 2 Yl Pyridine
Role as a Privileged Scaffold in Modern Organic Synthesis and Design
In the field of medicinal chemistry and drug discovery, the term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. Both the pyridine (B92270) and pyrrolidine (B122466) ring systems, present in 2-Phenoxy-5-(pyrrolidin-2-yl)pyridine, are independently recognized as privileged structures. nih.govacs.org
The pyridine ring is an isostere of benzene (B151609) found in a wide array of FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability. acs.org Similarly, the five-membered pyrrolidine ring is one of the most prevalent nitrogen heterocycles in pharmaceuticals. Its non-planar, three-dimensional structure allows for a more effective exploration of the pharmacophore space compared to flat aromatic systems. This three-dimensionality is crucial for achieving specific and high-affinity interactions with biological macromolecules like proteins and enzymes.
The combination of these two scaffolds in this compound results in a molecule with a well-defined three-dimensional geometry. The chiral center at the 2-position of the pyrrolidine ring introduces stereochemical complexity, which is often essential for target selectivity in drug design. The phenoxy substituent further enhances its utility, providing a vector for modification to optimize pharmacokinetic and pharmacodynamic properties. Therefore, the this compound framework is considered a highly valuable scaffold for the design of novel bioactive compounds.
Utilization as a Core Building Block for the Assembly of Complex Molecular Architectures
The structural features of this compound make it an exemplary building block for the synthesis of more complex molecules. A building block in organic synthesis is a molecule that can be readily incorporated into a larger structure, often bringing with it specific functionalities or stereochemical information. The utility of this compound as a building block stems from the distinct reactivity of its constituent parts.
The molecule possesses several sites amenable to chemical modification, allowing for divergent synthesis strategies to create libraries of related compounds. These sites include:
The secondary amine of the pyrrolidine ring.
The aromatic pyridine ring.
The terminal phenoxy ring.
The pyrrolidine nitrogen can be readily functionalized through reactions such as acylation, alkylation, and reductive amination, allowing for the attachment of various side chains. The pyridine and phenoxy rings can undergo electrophilic substitution reactions, enabling the introduction of additional functional groups that can modulate the molecule's electronic properties or serve as handles for further synthetic transformations. This versatility allows chemists to use this compound as a foundational component for constructing elaborate molecular architectures, including potential therapeutic agents and functional materials.
Table 1: Potential Reaction Sites for Molecular Elaboration
| Functional Group | Position | Potential Reactions | Purpose |
|---|---|---|---|
| Pyrrolidine N-H | Pyrrolidine Ring | Alkylation, Acylation, Sulfonylation | Introduce new substituents, build peptide-like structures |
| Pyridine Ring | Aromatic System | Electrophilic Aromatic Substitution | Modify electronic properties, add coupling handles |
| Phenoxy Ring | Aromatic System | Electrophilic Aromatic Substitution | Fine-tune solubility, lipophilicity, and target interactions |
Application in Ligand Design for Coordination Chemistry and Material Science (e.g., metal binding)
The this compound structure contains two nitrogen atoms—one in the pyridine ring and one in the pyrrolidine ring—which can act as Lewis bases and coordinate to metal centers. This makes the scaffold a promising candidate for the design of bidentate ligands for coordination chemistry. Ligands containing both pyridine and pyrrolidine motifs have been successfully used to form stable complexes with various transition metals, such as ruthenium.
The geometry of the this compound scaffold would allow it to form a chelate ring with a metal ion, a stabilizing interaction that is highly desirable in the design of metal complexes. The electronic properties of such complexes can be fine-tuned by modifying the substituents on the phenoxy or pyridine rings. For instance, adding electron-donating groups can increase the electron density at the metal center, which can influence the complex's catalytic activity, photophysical properties, or electrochemical behavior.
The development of ligands based on this scaffold has potential applications in:
Homogeneous Catalysis: Where the metal complex can catalyze specific organic transformations.
Material Science: The resulting metal complexes could exhibit interesting optical or electronic properties, making them suitable for use in devices like organic light-emitting diodes (OLEDs) or as components in photovoltaic cells.
Bioinorganic Chemistry: As models for metalloenzymes or as metal-based therapeutic agents.
Development as Chemical Probes and Tools for Mechanistic Investigations
Chemical probes are small molecules designed to interact with a specific biological target, such as a protein, to study its function in a cellular or in vivo context. The privileged nature of the this compound scaffold makes it an attractive starting point for the development of such tools. By modifying the scaffold, for example by incorporating a reporter tag (like a fluorescent dye) or a reactive group for covalent labeling, it can be transformed into a probe to investigate biological pathways.
The inherent stereochemistry of the molecule is particularly advantageous. A pair of enantiomers (mirror-image isomers) can be synthesized, where one acts as the active probe and the other as a negative control. This is a critical aspect of rigorous chemical probe design, as it helps to ensure that the observed biological effects are due to specific interactions with the intended target and not off-target effects.
While specific examples of this compound being used as a chemical probe are not extensively documented, its structural motifs are common in molecules designed for mechanistic studies in both chemistry and biology. The scaffold's stability and synthetic tractability make it a suitable platform for creating derivatives to explore structure-activity relationships (SAR) and elucidate the mechanisms of action of bioactive compounds.
Design and Synthesis of Organocatalysts Incorporating the Pyrrolidine Moiety
One of the most significant applications of the pyrrolidine ring, particularly in its chiral form, is in the field of asymmetric organocatalysis. Organocatalysts are small organic molecules that can catalyze chemical reactions enantioselectively, providing a powerful alternative to traditional metal-based catalysts. The pyrrolidine scaffold, derived from the amino acid proline, is central to a large class of highly effective organocatalysts.
These catalysts typically operate by forming a nucleophilic enamine or a transient iminium ion with a carbonyl compound (an aldehyde or ketone), which then participates in an asymmetric reaction. The this compound molecule can be viewed as a precursor to a class of organocatalysts where the phenoxy-pyridyl group serves to modulate the catalyst's properties. The steric bulk and electronic nature of this substituent can have a profound impact on the catalyst's reactivity and the stereochemical outcome of the reaction it catalyzes. For example, the bulky substituent can influence the facial selectivity of the approach of the reacting partner, leading to high levels of enantioselectivity.
Derivatives of this scaffold are particularly well-suited for catalyzing a range of important carbon-carbon bond-forming reactions.
Table 2: Representative Reactions Catalyzed by Pyrrolidine-Based Organocatalysts
| Reaction Type | Description | Role of Pyrrolidine Catalyst |
|---|---|---|
| Michael Addition | Addition of a nucleophile to an α,β-unsaturated carbonyl compound. | Activates the nucleophile (e.g., another aldehyde/ketone) via enamine formation. |
| Aldol Reaction | Reaction between two carbonyl compounds to form a β-hydroxy carbonyl. | Forms an enamine intermediate that acts as a nucleophile. |
| Mannich Reaction | Aminoalkylation of an acidic proton located alpha to a carbonyl group. | Forms an iminium ion with one substrate and an enamine with the other. |
| Diels-Alder Reaction | A [4+2] cycloaddition between a conjugated diene and a dienophile. | Lowers the LUMO of the dienophile via iminium ion formation. |
By synthesizing chiral this compound, chemists can access a tailored organocatalyst. The phenoxy-pyridyl fragment's electronic influence on the pyridine ring can affect the acidity of the pyrrolidine N-H proton, which in turn can influence the catalytic cycle. This ability to fine-tune the catalyst's structure makes the scaffold highly valuable for developing new and more efficient asymmetric transformations.
Future Research Directions
Exploration of Novel and More Efficient Synthetic Pathways
Key areas for investigation include:
Catalyst Development: Investigating novel transition-metal catalysts or organocatalysts for the key C-O and C-N bond-forming reactions to improve reaction times, lower catalyst loadings, and increase substrate scope.
Flow Chemistry: Adapting the synthesis to continuous flow processes could offer superior control over reaction parameters, enhance safety, and allow for easier scalability compared to traditional batch methods.
Green Chemistry Approaches: The use of greener solvents, microwave-assisted synthesis, and starting materials derived from renewable feedstocks should be explored to minimize the environmental impact of the synthetic process. researchgate.net
In-Depth Mechanistic Studies and Kinetic Analysis of Key Transformations
A fundamental understanding of the reaction mechanisms involved in the synthesis of 2-Phenoxy-5-(pyrrolidin-2-yl)pyridine is crucial for rational optimization. Future work should pivot towards detailed mechanistic and kinetic studies of the critical bond-forming steps.
Computational methods, such as Density Functional Theory (DFT), can be employed to model reaction pathways, identify transition states, and predict the influence of different catalysts and substituents. mdpi.commdpi.com This theoretical work, when combined with experimental kinetic analysis, will provide a comprehensive picture of the reaction landscape. Such insights are invaluable for overcoming challenges like low yields or the formation of unwanted byproducts, ultimately guiding the development of more robust and efficient synthetic protocols.
High-Throughput Screening Methodologies for Identifying Unique Chemical Properties
To rapidly uncover the potential applications of this compound and its analogues, high-throughput screening (HTS) methodologies should be implemented. By creating a diverse library of derivatives, HTS can be used to test for a wide array of chemical and biological properties in a parallel and automated fashion.
Potential screening targets could include:
Biological Activity: Screening against various biological targets, such as enzymes or receptors, to identify potential lead compounds for drug discovery. nih.gov Pyridine (B92270) derivatives have shown promise as anticancer agents and inhibitors of enzymes like tubulin and protoporphyrinogen (B1215707) oxidase. nih.govnih.gov
Material Science: Evaluating derivatives for properties relevant to materials science, such as fluorescence, non-linear optical activity, or their ability to act as ligands in novel metal-organic frameworks (MOFs).
The data generated from HTS campaigns can provide valuable structure-activity relationship (SAR) insights, which can, in turn, guide the design of next-generation compounds with enhanced properties. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate the discovery and optimization of novel compounds. acs.org These computational tools can be applied to the this compound scaffold in several ways. nih.gov
Predictive Modeling: ML models can be trained on existing chemical data to predict various properties of new, unsynthesized derivatives. springernature.com This includes physicochemical properties (e.g., solubility, lipophilicity), pharmacokinetic profiles (ADMET - absorption, distribution, metabolism, excretion, toxicity), and potential biological activities. springernature.com
De Novo Design: Generative AI models can design novel derivatives with a desired set of properties. mdpi.com By learning from vast chemical databases, these models can propose new structures based on the core scaffold that are optimized for specific targets or applications. mdpi.com
Synthesis Prediction: AI tools can also assist in planning synthetic routes, predicting reaction outcomes, and suggesting optimal reaction conditions, thereby streamlining the synthetic process.
| Property Predicted by ML | Potential Application / Importance |
| CNS Multiparameter Optimization (CNS-MPO) | Predicts suitability as a potential therapeutic for central nervous system disorders. nih.gov |
| Blood-Brain Barrier (BBB) Score | Estimates the ability of the compound to penetrate the brain. nih.gov |
| Aqueous Solubility (logS) | Crucial for bioavailability and formulation in drug development. springernature.comnih.gov |
| hERG Inhibition (pIC50) | Predicts potential cardiotoxicity, a critical safety parameter. nih.gov |
| Metabolic Stability | Estimates the compound's susceptibility to metabolism by enzymes like Cytochrome P450. acs.org |
Expanding the Chemical Space of this compound Derivatives for Advanced Chemical Applications
A systematic expansion of the chemical space around the this compound core is essential for discovering advanced applications. Future synthetic efforts should focus on creating a library of derivatives through targeted modifications at key positions on the scaffold.
Strategic points for chemical diversification include:
The Phenoxy Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) to modulate electronic properties, lipophilicity, and steric hindrance.
The Pyridine Ring: Functionalization of the pyridine core to alter its electronic character and potential for hydrogen bonding or metal coordination.
The Pyrrolidine (B122466) Ring: Modification of the pyrrolidine moiety, including N-alkylation, N-acylation, or substitution on the carbon framework, to influence conformation and solubility.
Q & A
Q. Q1. What synthetic strategies are recommended for preparing 2-Phenoxy-5-(pyrrolidin-2-yl)pyridine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of pyridine derivatives with pyrrolidine substituents typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For example:
- Step 1: Introduce the pyrrolidine moiety via a Buchwald–Hartwig amination or Suzuki coupling, using palladium catalysts under inert conditions .
- Step 2: Optimize phenoxy group attachment using base-mediated nucleophilic aromatic substitution (e.g., NaOH in dichloromethane) .
- Critical Parameters: Temperature control (50–80°C), solvent polarity, and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) influence yield and purity. Monitor reaction progress via TLC or HPLC.
Q. Q2. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Structural Confirmation: Use - and -NMR to resolve aromatic protons (δ 6.5–8.5 ppm) and pyrrolidine carbons (δ 20–50 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight .
- Purity Assessment: HPLC with a C18 column (acetonitrile/water gradient) detects impurities. Purity >95% is achievable with column chromatography (silica gel, ethyl acetate/hexane) .
Q. Q3. How can researchers ensure the stability of this compound during storage?
Methodological Answer:
- Storage Conditions: Store at room temperature (RT) in amber vials under inert gas (argon) to prevent oxidation. Avoid moisture, as pyrrolidine derivatives may hydrolyze .
- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC to identify degradation products .
Advanced Research Questions
Q. Q4. What strategies address low regioselectivity in the functionalization of this compound?
Methodological Answer:
- Directed Metalation: Use directing groups (e.g., -OMe or -NHBoc) to control electrophilic substitution sites. For example, employ Pd-catalyzed C–H activation to target specific positions .
- Computational Modeling: DFT calculations (e.g., Gaussian 16) predict reactive sites by analyzing electron density maps and frontier molecular orbitals .
Q. Q5. How can enantiomeric purity of this compound be ensured, given the chiral pyrrolidine center?
Methodological Answer:
- Chiral Resolution: Use chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) to separate enantiomers. Optimize flow rate (1 mL/min) and column temperature (25°C) .
- Asymmetric Synthesis: Employ chiral auxiliaries (e.g., Evans oxazolidinones) during pyrrolidine ring formation to control stereochemistry .
Q. Q6. What computational approaches predict the biological activity of this compound derivatives?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate ligand-receptor interactions (e.g., with kinase targets). Validate predictions with in vitro assays (IC₅₀ measurements) .
- ADMET Prediction: Software like SwissADME estimates pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for synthesis .
Q. Q7. How should researchers resolve contradictions in toxicity data for pyrrolidine-containing pyridines?
Methodological Answer:
- Data Validation: Cross-reference acute toxicity studies (e.g., OECD 423 guidelines) with in vitro cytotoxicity assays (MTT assay on HEK293 cells) .
- Metabolite Profiling: Use LC-MS/MS to identify toxic metabolites (e.g., N-oxides) formed during hepatic microsomal incubations .
Q. Q8. What methodologies correlate in vitro bioactivity with in vivo efficacy for this compound?
Methodological Answer:
- Pharmacokinetic Bridging: Measure plasma exposure (AUC) via LC-MS in rodent models and correlate with in vitro IC₅₀ values. Adjust dosing regimens using allometric scaling .
- Tissue Distribution Studies: Radiolabel the compound (e.g., ) and quantify accumulation in target organs using autoradiography .
Safety and Compliance
Q. Q9. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE Requirements: Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
- Emergency Procedures: For spills, neutralize with 10% sodium bicarbonate and adsorb with vermiculite. Dispose as hazardous waste (EPA Class D) .
Q. Q10. How can researchers mitigate batch-to-batch variability in synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
